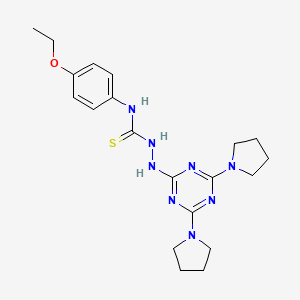

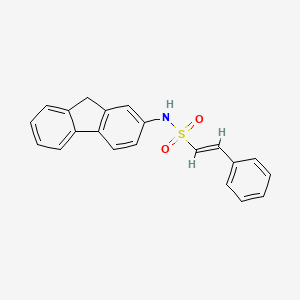

![molecular formula C17H10N4O3S2 B2456813 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 477326-89-9](/img/structure/B2456813.png)

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings. It has a benzothiazole ring, a thiazole ring, a nitro group, and an amide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and thiazole rings would contribute to the rigidity of the molecule, while the nitro group and the amide group could participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the molecule more reactive towards nucleophilic attack. The amide group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the nitro group could increase its polarity, affecting its solubility in different solvents .Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have been investigated for their anti-tubercular properties. Recent research highlights the synthesis of new benzothiazole-based anti-tubercular compounds and their in vitro and in vivo activity . These derivatives exhibit inhibitory potency against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, have been employed to synthesize these compounds. Researchers have compared their inhibitory concentrations with standard reference drugs, demonstrating promising results. Additionally, studies explore the structure-activity relationships (SAR) of these derivatives and perform molecular docking to identify potent inhibitors against the target enzyme DprE1.

Antimicrobial Properties

Benzothiazole compounds, including the one , have been evaluated for their antimicrobial activity. Changes in the position of functional groups, such as hydroxyl groups, impact their effectiveness against various pathogens . Further investigations into the structure-activity relationship can provide insights into optimizing their antimicrobial potential.

Optical Materials

Hydrazonylsulfones, including derivatives of N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides, have been studied as optical materials . Understanding their structural properties and optical behavior contributes to potential applications in optoelectronics and photonics.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

tuberculosis . The target of these compounds is often DprE1, a crucial enzyme involved in the cell wall biosynthesis of M. tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the function of the target . For instance, when the target is DprE1, the interaction can inhibit the enzyme, disrupting the cell wall biosynthesis and leading to the death of the bacteria .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its targets. If the target is DprE1, the compound would affect the cell wall biosynthesis pathway in M. tuberculosis . The downstream effects would include disruption of cell wall formation, leading to bacterial death .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. If the compound inhibits DprE1, it would disrupt the cell wall biosynthesis in M. tuberculosis, leading to bacterial death .

properties

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N4O3S2/c22-15(10-5-1-3-7-13(10)21(23)24)20-17-19-12(9-25-17)16-18-11-6-2-4-8-14(11)26-16/h1-9H,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMGXBACGZGPDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

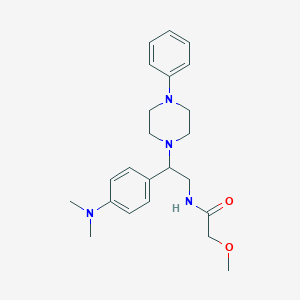

![4-(dimethylsulfamoyl)-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2456735.png)

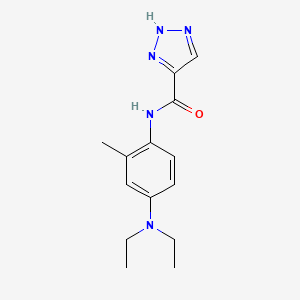

![N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2456738.png)

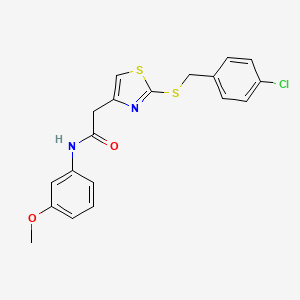

![Ethyl 4-oxo-3-phenyl-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2456743.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine](/img/structure/B2456749.png)

![11,13-Dimethyl-5-(pyridin-3-ylmethyl)-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-10,12-dione](/img/no-structure.png)

![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2456751.png)

![(2,6-Difluorophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2456752.png)